Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate
Description
Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS: 6134-75-4, molecular formula: C₁₀H₁₆O₃) is a cyclic keto-ester featuring a cyclohexane ring substituted with a methyl group at position 5 and a ketone (oxo) group at position 2, esterified with an ethyl group at position 1 . This compound is widely utilized in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals and agrochemicals. Its structure combines both lipophilic (methyl) and polar (ketone, ester) functional groups, influencing its solubility and reactivity. Safety data indicate hazards such as skin irritation (H315) and eye irritation (H319), necessitating precautions like protective gloves and adequate ventilation during handling .
Properties
IUPAC Name |
ethyl 5-methyl-2-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSGKCUKGVFPRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6134-75-4 | |
| Record name | ethyl 5-methyl-2-oxocyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with methylene iodide in the presence of sodium methoxide, followed by cyclization and heating . Another approach uses formaldehyde and ethyl acetoacetate in the presence of a catalytic amount of piperidine to produce the intermediate diethyl ester, which is then cyclized and heated to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . It can react with common reagents such as hydrogen peroxide for hydroxylation, and with palladium catalysts for isomerization .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used for hydroxylation reactions.
Reduction: Sodium borohydride can be used for reduction reactions.
Substitution: Halogenation can be achieved using halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydroxylation with hydrogen peroxide can produce hydroxylated derivatives, while reduction with sodium borohydride can yield reduced forms of the compound .
Scientific Research Applications
Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 5-methyl-2-oxocyclohexane-1-carboxylate involves its interaction with molecular targets and pathways in chemical reactions. It acts as a precursor or intermediate in various synthetic pathways, facilitating the formation of desired products through its reactive functional groups .
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclohexane Derivatives
Key Comparative Analysis
(a) Ring Saturation and Reactivity
- Cyclohexene Derivatives (e.g., CAS 3419-32-7): The presence of a Δ³ double bond increases reactivity toward electrophilic addition (e.g., halogenation) compared to the saturated cyclohexane backbone of the target compound.
- Cycloheptane Analog (CAS 774-05-0) : The larger ring size introduces conformational flexibility and altered steric effects, which may reduce crystalline packing efficiency, leading to lower melting points .
(b) Substituent Position Effects
- Methyl Group Position : Moving the methyl group from position 5 (target compound) to 6 (CAS 3419-32-7) or 2 (CAS 62617-91-8) alters steric hindrance. For instance, a 2-methyl substituent (CAS 62617-91-8) may hinder nucleophilic attack on the adjacent ketone, reducing reactivity compared to the target compound .
- Oxo Group Position: Shifting the ketone from position 2 (target) to 3 (CAS 33668-25-6) or 4 (CAS 62617-91-8) impacts keto-enol tautomerism. A 2-oxo group (target) is conjugated with the ester, stabilizing the enolate form and enhancing acidity, whereas 3- or 4-oxo groups lack this conjugation .
(c) Physicochemical Properties
- Solubility : The target compound’s 5-methyl group enhances lipophilicity compared to unmethylated analogs (e.g., CAS 1198-44-3). However, cyclohexene derivatives (CAS 3419-32-7) may exhibit lower solubility in polar solvents due to reduced hydrogen-bonding capacity .
- Thermal Stability : Saturated derivatives (e.g., target compound) generally exhibit higher thermal stability than unsaturated analogs, as double bonds (e.g., CAS 3419-32-7) introduce sites for oxidative degradation .
Biological Activity
Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate is a compound of increasing interest in the field of medicinal chemistry and organic synthesis due to its potential biological activities and applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, comparisons with similar compounds, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a ligand that can bind to various enzymes or receptors, modulating their activities. This modulation may involve:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes, affecting metabolic pathways and cellular functions.
- Alteration of Receptor Signaling : By binding to receptors, it can influence signal transduction pathways, leading to various biological effects.
Comparative Analysis with Similar Compounds
To understand the biological implications better, it is useful to compare this compound with structurally related compounds:
These comparisons highlight the diversity in biological activity among similar compounds, indicating that small structural changes can lead to significant differences in function.
Case Study 1: Enantioselective Reactions
Recent studies have demonstrated that this compound can participate in enantioselective organocatalytic reactions. For example, when reacted with various nitroalkenes, good enantioselectivities were observed, suggesting its utility in asymmetric synthesis . This property is critical for developing pharmaceuticals where chirality plays a significant role in efficacy.
Case Study 2: Interaction Studies
A study investigating the interactions of this compound with biological targets revealed that it could influence metabolic pathways significantly. The compound was shown to interact with specific receptors involved in metabolic regulation, indicating potential therapeutic applications in conditions such as diabetes or obesity .
Q & A
Q. What are the recommended synthetic routes for Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization or esterification of precursor ketones or carboxylic acids. For example, bicyclic esters like Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate are synthesized using acid-catalyzed cyclization (e.g., boron trifluoride etherate) of hydroxy acids derived from ketones like 6-methyl-5-hepten-2-one . Key parameters include temperature control (e.g., 0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reagents. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting catalyst loading to minimize side reactions.
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Follow hazard codes from safety data sheets:
- Preventive Measures : Use inert gas handling (P231+P232), avoid ignition sources (P210), and wear PPE (gloves, goggles, respirator if ventilation is inadequate; P280+P284) .
- Emergency Response : For skin contact, wash with soap/water (P302+P352); for inhalation, move to fresh air (P304+P340). Store in airtight containers (P233+P410) at ≤25°C.
Q. How is the structural conformation of this compound characterized experimentally?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement of crystallographic data . ORTEP-3 can generate thermal ellipsoid diagrams to visualize bond angles and torsional strain .
- Spectroscopy : Confirm ester (C=O ~1700 cm⁻¹) and ketone (C=O ~1750 cm⁻¹) groups via FT-IR. NMR (¹H/¹³C) identifies methyl groups (δ ~1.2–1.5 ppm) and cyclohexane ring protons (δ ~2.0–2.5 ppm).
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data on ring puckering and hydrogen bonding?
- Methodological Answer :
- Cremer-Pople parameters : Quantify ring puckering using amplitude (q) and phase (φ) coordinates derived from crystallographic data. For cyclohexane derivatives, deviations from chair conformations indicate torsional strain .
- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental X-ray structures to identify discrepancies in hydrogen-bonding networks (e.g., C=O⋯H interactions) .
Q. What strategies are effective in analyzing the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions. Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability over 100+ ns .
- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding energies, focusing on contributions from ester and ketone functional groups.
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer :
- Disorder handling : For flexible cyclohexane rings, use SHELXL’s PART instruction to model alternative conformations. Apply restraints (DFIX, SIMU) to maintain chemically reasonable geometries .
- Twinned data : For high-resolution datasets, employ twin refinement (TWIN/BASF commands in SHELXL) and validate with R₁₀ values < 5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
